1-Cyclohexyl-3-hydroxypropan-1-one
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Overview
Description
1-Cyclohexyl-3-hydroxypropan-1-one is an organic compound with the molecular formula C9H16O2. It is a cycloalkane derivative, characterized by a cyclohexyl group attached to a hydroxypropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Cyclohexyl-3-oxopropanoic acid.
Reduction: 1-Cyclohexyl-3-hydroxypropan-1-ol.
Substitution: 1-Cyclohexyl-3-chloropropan-1-one.
Scientific Research Applications
1-Cyclohexyl-3-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclohexanone: A ketone with a similar cyclohexyl structure but lacking the hydroxypropanone moiety.
3-Hydroxypropan-1-one: A simpler compound with a hydroxy and carbonyl group but without the cyclohexyl ring.
Cyclohexylmethanol: Contains a cyclohexyl group attached to a methanol moiety .
Uniqueness: 1-Cyclohexyl-3-hydroxypropan-1-one is unique due to the combination of a cyclohexyl ring and a hydroxypropanone group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-cyclohexyl-3-hydroxypropan-1-one |
InChI |
InChI=1S/C9H16O2/c10-7-6-9(11)8-4-2-1-3-5-8/h8,10H,1-7H2 |
InChI Key |
BMDDMZXZFPNHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)CCO |
Origin of Product |
United States |
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